

Technical Guide: DEA Schedule I Classification & Research Compliance for 2C-D

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2-Methoxy-5-methylphenyl)ethanamine
CAS No.: 46035-71-6
Cat. No.: B1608439

[Get Quote](#)

Substance: 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D) DEA Controlled Substances Code: 7508 Regulatory Status: Schedule I (Synthetic Drug Abuse Prevention Act of 2012)

Executive Summary

2-(2,5-Dimethoxy-4-methylphenyl)ethanamine, commonly known as 2C-D, is a synthetic psychedelic phenethylamine. Unlike many controlled substances that undergo administrative scheduling by the DEA (via 21 U.S.C. § 811), 2C-D was permanently placed into Schedule I of the Controlled Substances Act (CSA) by legislative action through the Synthetic Drug Abuse Prevention Act of 2012 (SDAPA).

For researchers, this classification denotes that 2C-D has:

- A high potential for abuse.
- No currently accepted medical use in treatment in the United States.
- A lack of accepted safety for use under medical supervision.[1]

This guide outlines the physicochemical profile, the specific regulatory pathway of its control, and the mandatory compliance protocols for researchers intending to study this analyte.

Chemical & Pharmacological Profile

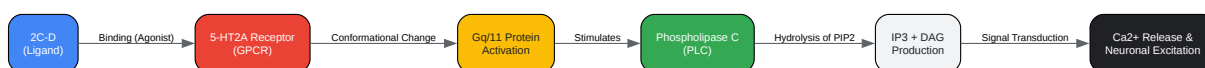
Structure-Activity Relationship (SAR)

2C-D belongs to the "2C" family of phenethylamines, characterized by methoxy groups at the 2- and 5-positions of the phenyl ring. The defining feature of 2C-D is the methyl group at the 4-position.

- Core Scaffold: 2,5-dimethoxyphenethylamine.
- C4 Substituent: Methyl (-CH₃). This substituent is critical for receptor affinity. In the 2C series, potency typically increases with the lipophilicity and size of the C4 substituent (e.g., 2C-B with Bromine is more potent than 2C-D).
- Mechanism: 2C-D acts as a partial agonist at the 5-HT_{2A} receptor. Activation of this G-protein-coupled receptor (GPCR) triggers the Gq/11 signaling pathway, leading to phosphoinositide hydrolysis and intracellular calcium mobilization.

Pharmacodynamic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 2C-D binding to the 5-HT_{2A} receptor, differentiating it from the canonical 5-HT pathway.



[Click to download full resolution via product page](#)

Figure 1: 5-HT_{2A} Gq-mediated signaling pathway activated by 2C-D.

Physicochemical Properties

Property	Data	Relevance
IUPAC Name	2-(2,5-Dimethoxy-4-methylphenyl)ethanamine	Official designation for protocols
CAS Number	25505-65-1	Identification in chemical databases
Molecular Formula	C11H17NO2	Mass spectrometry confirmation
Molar Mass	195.26 g/mol	Calculation of molarity for in vitro assays
Appearance	White crystalline solid (HCl salt)	Physical identification
Solubility	Soluble in water, ethanol	Formulation for administration

Regulatory History: The SDAPA 2012

The scheduling of 2C-D is distinct because it bypassed the standard "8-Factor Analysis" typically conducted by the FDA and DEA for administrative scheduling.

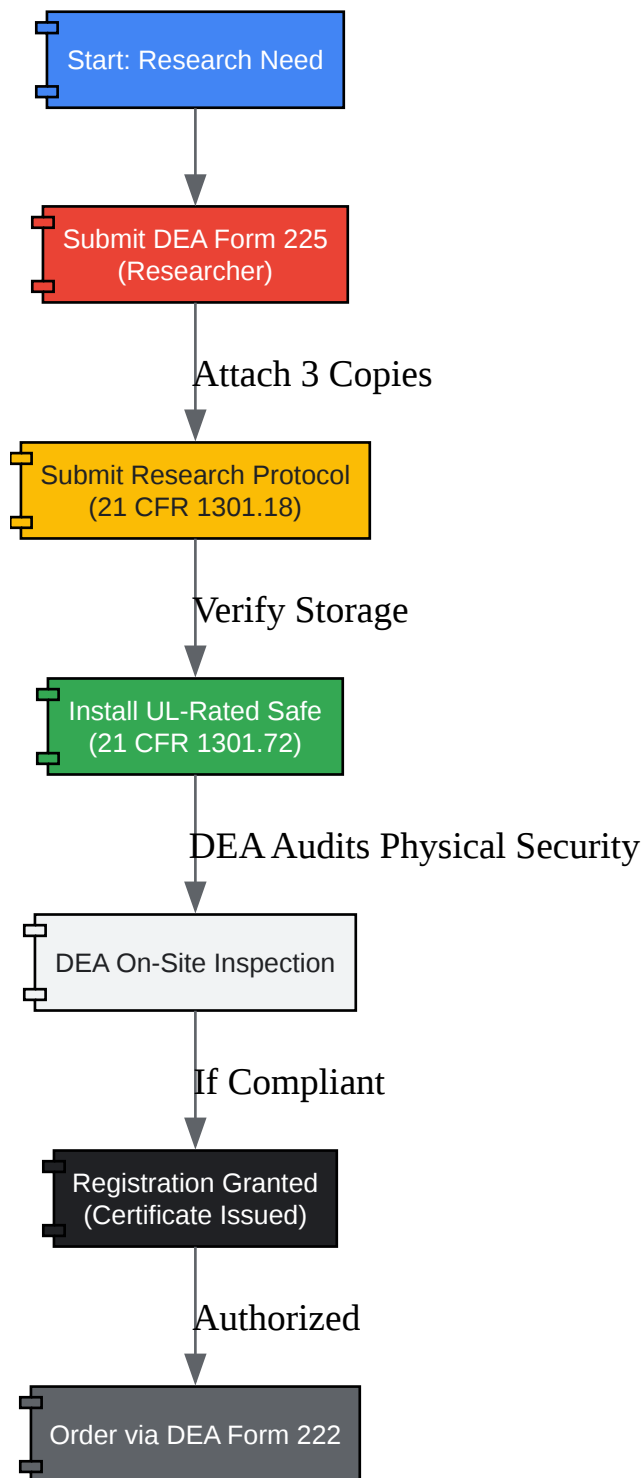
- Legislation: Synthetic Drug Abuse Prevention Act of 2012 (Subtitle D of Title XI of Pub.[\[1\]](#) L. 112–144).[\[1\]](#)
- Mechanism: Congress explicitly listed "2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D)" in the text of the law, amending Section 202(c) of the CSA to add it directly to Schedule I.
- Implication: Because this was a legislative action, there is no "Notice of Proposed Rulemaking" discussing the medical merits in the Federal Register. The law presumes the substance meets Schedule I criteria (High abuse potential, no medical use).

Research Compliance Workflow

Working with 2C-D requires a Schedule I Researcher Registration. A standard Schedule II-V registration is insufficient.

The "Self-Validating" Compliance Protocol

To ensure zero regulatory friction, researchers must follow this linear compliance logic.



[Click to download full resolution via product page](#)

Figure 2: DEA Schedule I Registration and Procurement Workflow.

Protocol Requirements (21 CFR § 1301.18)

The DEA requires a specific research protocol for Schedule I substances. Your submission must include:

- Investigator Qualifications: CV and publication list.
- Project Title & Purpose: Clearly defined scientific aim.
- Substance Accounting: Exact amount of 2C-D needed.
- Security Provisions: Description of the safe (e.g., "GSA Class 5 steel cabinet") and access control (biometric or key logs).
- Institutional Approval: IRB or IACUC approval documents.

Analytical Detection Protocols

For researchers verifying the identity of 2C-D in synthesized or seized samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

GC-MS Methodology

- Differentiation: 2C-D (Methyl) must be distinguished from 2C-E (Ethyl) and 2C-B (Bromo). Mass spectral fragmentation patterns are distinct.
- Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
- Column: DB-1 or DB-5MS capillary column (30m x 0.25mm ID).
- Temperature Program:
 - Start: 100°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 10 mins.

- Key Ions (m/z):
 - Base Peak: 166 (due to alpha-cleavage of the amine).
 - Molecular Ion (M⁺): 195 (visible but smaller).
 - Tropylium Ion: 151 (loss of amine chain).

Qualitative Validation

To validate the system, run a blank methanol injection followed by a certified reference material (CRM) of 2C-D. The retention time (RT) for 2C-D will be shorter than 2C-E and 2C-B due to the smaller 4-methyl substituent reducing interaction with the non-polar stationary phase.

References

- United States Congress. (2012).[2] Synthetic Drug Abuse Prevention Act of 2012.[1][2] Public Law 112–144, Title XI, Subtitle D. [\[Link\]](#)[1]
- Drug Enforcement Administration. (2013).[1] Establishment of Drug Codes for 26 Substances. Federal Register, 78 FR 664. [\[Link\]](#)
- Drug Enforcement Administration. (2024).[1] Researcher Security Requirements. 21 CFR § 1301.72. [\[Link\]](#)
- National Institute on Drug Abuse (NIDA). (2019). The Neurobiology of Hallucinogens. NIDA Research Reports. [\[Link\]](#)
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-D synthesis and SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Federal Register :: Establishment of Drug Codes for 26 Substances \[federalregister.gov\]](#)
- [2. GovInfo \[govinfo.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: DEA Schedule I Classification & Research Compliance for 2C-D]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1608439/docs#technical-guide-dea-schedule-i-classification-research-compliance-for-2c-d\]](https://www.benchchem.com/product/b1608439/docs#technical-guide-dea-schedule-i-classification-research-compliance-for-2c-d)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)